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Compound of Interest |

2-Hydroxy-3,5,4'-
Compound Name:

trichlorobenzophenone
CAS No.: 99585-50-9
Cat. No.: B6331720

Get Quote

Executive Summary

2-Hydroxy-3,5,4'-trichlorobenzophenone (CAS: 334702-99-7) is a lipophilic, halogenated
benzophenone scaffold utilized in medicinal chemistry as a potent inhibitor of bacterial fatty
acid biosynthesis and as a reference standard in environmental toxicology.

Its biological activity is driven by the 3,5-dichloro-2-hydroxy substitution pattern on the A-ring,
which mimics the enolate intermediate of fatty acid elongation. This allows the molecule to
tightly bind the Enoyl-ACP Reductase (Fabl) enzyme, effectively stalling the FAS-II pathway
essential for bacterial cell wall maintenance. Secondary mechanisms include membrane
depolarization via proton shuttling and potential endocrine modulation (Estrogen Receptor
antagonism).

Chemical Identity & Physicochemical Core

Understanding the MoA requires analyzing the pharmacophore. The molecule is an isostere of
Triclosan, where the ether linkage is replaced by a carbonyl (ketone) group, conferring greater
chemical stability while retaining biological affinity.
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Property Specification Mechanistic Relevance
(3,5-dichloro-2- i o )
Defines steric fit in Fabl active
IUPAC Name hydroxyphenyl)-(4-

chlorophenyl)methanone

site.

Molecular Formula

C13H7CI302

Halogens increase lipophilicity
(logP ~4.5).

Critical: Forms H-bonds with

Key Motif 2-Hydroxy-3,5-dichlorophenyl
Y Y Y pheny Tyr156/NAD* in Fabl.
Allows proton shuttling at
pKa (Phenol) ~7.0-75 ) ) )
physiological pH (Uncoupling).
. DMSO, Ethanol (Insoluble in Requires lipid environment or
Solubility

water)

carrier for delivery.

Mechanism of Action: Enoyl-ACP Reductase (Fabl)

Inhibition

The primary target of 2-Hydroxy-3,5,4'-trichlorobenzophenone is the NADH-dependent

Enoyl-ACP Reductase (Fabl). This enzyme is the rate-limiting step in the elongation cycle of

bacterial fatty acid synthesis (FAS-II).

Molecular Binding Mode

Unlike beta-lactams that target the cell wall directly, this compound targets the synthesis of the

hydrophobic tail of membrane lipids.

o Active Site Entry: The lipophilic molecule partitions into the bacterial membrane and enters

the hydrophobic pocket of Fabl.

o Ternary Complex Formation: The inhibitor binds only when the cofactor NADH is present (E-

NADH-I complex).

e Mimicry: The 2-hydroxyl group and the electron-withdrawing 3,5-dichloro substituents mimic

the transition state of the natural substrate (trans-2-enoyl-ACP) as it is reduced.

© 2026 BenchChem. All rights reserved. 2/8

Tech Support


https://www.benchchem.com/product/b6331720/docs?utm_src=pdf-body#technical-guide-mechanism-of-action-of-2-hydroxy-3-5-4-trichlorobenzophenone
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b6331720?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

¢ Stabilization:

o H-Bonding: The 2-OH group forms a hydrogen bond with the catalytic triad (typically
Tyrl56 and the 2'-OH of the NADH ribose).

o Pi-Stacking: The 4'-chlorophenyl ring stacks against the nicotinamide ring of NADH.

o Slow-Onset Inhibition: The rigid benzophenone core induces a conformational change in a
flexible loop (residues 190—-200) of Fabl, "locking" the inhibitor in place.

Downstream Consequences

o Depletion of Acyl-ACP: The cycle halts at the enoyl reduction step.
o Membrane Instability: Failure to synthesize long-chain fatty acids leads to membrane lysis.

» Bacteriostasis/Bactericidal Effect: Depending on concentration, the bacteria stop dividing or
die due to membrane collapse.

Secondary Mechanism: Membrane Uncoupling

Due to the 3,5-dichloro substitution, the phenolic hydroxyl is sufficiently acidic to act as a
protonophore.

Protonation: At the acidic outer membrane surface, the molecule picks up a proton (neutral
form).

Translocation: It diffuses across the inner membrane.

Deprotonation: In the alkaline cytoplasm, it releases the proton (anionic form).

Result: Dissipation of the Proton Motive Force (PMF), reducing ATP synthesis.

Visualization: Signhaling & Inhibition Pathway
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Figure 1: Mechanism of Action illustrating the blockade of the FAS-II pathway at the Fabl step
and secondary membrane uncoupling.

Experimental Validation Protocols

To validate this mechanism in a research setting, the following self-validating protocols are
recommended.

Protocol A: Spectrophotometric Fabl Inhibition Assay
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Objective: Quantify the IC50 of the compound against purified Fabl (e.g., from E. coli or S.
aureus).

e Reagent Prep:

o

Buffer: 100 mM Sodium Phosphate (pH 7.0).

[¢]

Substrate: 100 uM Crotonoyl-CoA (surrogate substrate) or Enoyl-ACP.

[¢]

Cofactor: 150 uM NADH.

[e]

Enzyme: 10-50 nM purified Fabl.
e Reaction Setup:

o Incubate Fabl with NADH and varying concentrations of 2-Hydroxy-3,5,4'-
trichlorobenzophenone (0.1 nM to 10 uM) for 10 minutes (to allow slow-onset binding).

e Initiation:
o Add Crotonoyl-CoA to start the reaction.
e Measurement:

o Monitor the decrease in absorbance at 340 nm (oxidation of NADH to NAD*) continuously
for 5 minutes.

 Validation:
o Control: Reaction without inhibitor (Max slope).
o Blank: Reaction without enzyme.

o Analysis: Plot % Inhibition vs. Log[Concentration] to derive IC50.

Protocol B: Membrane Potential Assay (DiSC3(5))

Objective: Distinguish between Fabl inhibition (bacteriostatic) and membrane uncoupling
(bactericidal/lytic).
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e Dye Loading: Incubate bacterial cells (log phase) with DiISC3(5) (a voltage-sensitive dye)
until fluorescence quenches (dye enters polarized cells).

e Treatment: Inject 2-Hydroxy-3,5,4'-trichlorobenzophenone at 2x MIC.
» Readout:

o Spike in Fluorescence: Indicates membrane depolarization (dye release). This confirms
the protonophore mechanism.

o No Spike: Indicates the primary mechanism is purely enzymatic (Fabl inhibition) without
membrane disruption.

Data Summary & SAR Context

The following table summarizes the Structure-Activity Relationship (SAR) relevant to this
compound class.

Substituent Position Chemical Group Biological Impact

Essential. Forms H-bond with
2-Position (Ring A) Hydroxyl (-OH) Tyrl56. Removal abolishes
Fabl activity.

Potency Booster. Increases
acidity of 2-OH (pKa ~7.4) and

3,5-Position (Ring A) Chlorine (-Cl) ] o
lipophilicity for membrane
entry.

N _ _ Binding Affinity. Stacks with

4'-Position (Ring B) Chlorine (-Cl) o o
NADH nicotinamide ring.
Stability. Unlike the ether in

) Triclosan, the ketone is

Linker Carbonyl (C=0) ] ]
resistant to metabolic
cleavage.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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